molecular formula C24H20N2O3S2 B2736940 N-(4,5-diphenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 898434-17-8

N-(4,5-diphenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No. B2736940
CAS RN: 898434-17-8
M. Wt: 448.56
InChI Key: DYYQLVAAFAUTJA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Anti-tubercular Activity

Compounds similar to the one you're interested in have been synthesized and evaluated for their anti-tubercular activity. For example, a series of novel compounds with structural similarities were tested against Mycobacterium tuberculosis, showing potential as anti-tubercular agents (Dighe et al., 2012).

Antimalarial and COVID-19 Drug Applications

Another study focused on the synthesis of sulfonamide derivatives, exploring their antimalarial activity and evaluating their potential as COVID-19 drugs through computational calculations and molecular docking studies. These compounds showed significant antimalarial activity and were investigated for their interactions with COVID-19 related proteins (Fahim & Ismael, 2021).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides or benzene-sulfonamides has identified compounds with potential as selective class III agents for cardiac electrophysiological activity, indicating their use in addressing arrhythmias (Morgan et al., 1990).

Efficient Remote Sulfonylation

A study on the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives has developed an environmentally friendly approach using sodium sulfinates as sulfide sources, leading to the synthesis of compounds with potential applications in various fields (Xia et al., 2016).

Synthesis and Photo-Physical Characteristics

Research has been conducted on the synthesis of fluorescent derivatives inspired by excited-state intramolecular proton transfer (ESIPT) processes, demonstrating their potential for applications in material science and bioimaging (Padalkar et al., 2011).

Mechanism of Action

The mechanism of action of “N-(4,5-diphenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide” is not specified in the retrieved data. Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S2/c1-2-31(28,29)20-15-9-14-19(16-20)23(27)26-24-25-21(17-10-5-3-6-11-17)22(30-24)18-12-7-4-8-13-18/h3-16H,2H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYQLVAAFAUTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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